molecular formula C5H7N3O2 B1319363 Methyl 1-methyl-1H-[1,2,4]triazole-3-carboxylate CAS No. 57031-66-0

Methyl 1-methyl-1H-[1,2,4]triazole-3-carboxylate

Cat. No.: B1319363
CAS No.: 57031-66-0
M. Wt: 141.13 g/mol
InChI Key: NKPPQSVPTZHGMA-UHFFFAOYSA-N
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Description

Structural Identity and Nomenclature

The structural identity of methyl 1-methyl-1H-triazole-3-carboxylate is comprehensively defined through multiple chemical identification systems and nomenclature conventions. The compound's molecular formula C₅H₇N₃O₂ indicates the presence of five carbon atoms, seven hydrogen atoms, three nitrogen atoms, and two oxygen atoms, arranged in a specific three-dimensional configuration that determines its chemical and physical properties.

Table 1: Chemical Identifiers and Physical Properties

Property Value Reference
Chemical Abstracts Service Number 57031-66-0
Molecular Formula C₅H₇N₃O₂
Molecular Weight 141.128 g/mol
European Community Number 836-210-1
Simplified Molecular Input Line Entry System COC(=O)C1=NNC
International Chemical Identifier Key NKPPQSVPTZHGMA-UHFFFAOYSA-N
Melting Point 190.0°C to 191.0°C
Boiling Point 263.1±23.0°C at 760 mmHg
Density 1.3±0.1 g/cm³
Flash Point 112.9±22.6°C

The nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the systematic name being methyl 1-methyl-1H-triazole-3-carboxylate. Alternative naming systems recognize it as 1-methyl-1H-triazole-3-carboxylic acid methyl ester, reflecting the ester functional group's origin from the corresponding carboxylic acid. The compound is also known by various synonyms including methyl 1-methyl-1,2,4-triazole-3-carboxylate and 1H-1,2,4-triazole-3-carboxylic acid, 1-methyl-, methyl ester.

Table 2: Systematic Nomenclature and Synonyms

Nomenclature System Name
International Union of Pure and Applied Chemistry Name methyl 1-methyl-1H-triazole-3-carboxylate
Chemical Abstracts Service Name 1H-1,2,4-Triazole-3-carboxylic acid, 1-methyl-, methyl ester
Alternative Systematic Name 1-Methyl-1H-triazole-3-carboxylic acid methyl ester
Common Chemical Name Methyl 1-methyl-1,2,4-triazole-3-carboxylate

The structural architecture of methyl 1-methyl-1H-triazole-3-carboxylate features a planar five-membered triazole ring system with delocalized pi electrons contributing to its aromatic character. The carbon-nitrogen and nitrogen-nitrogen bond distances fall within the range of 132-136 picometers, consistent with the aromatic nature of the ring system. The methyl substituent attached to the N1 position and the methyl ester group at the C3 position create an asymmetric substitution pattern that influences the compound's chemical reactivity and physical properties.

The compound exists predominantly in the 1H-tautomeric form, which represents the thermodynamically more stable configuration compared to potential 4H-tautomers. This tautomeric preference significantly influences the compound's chemical behavior, as the 1H-form exhibits different reactivity patterns toward electrophilic and nucleophilic reagents. The presence of the N-methyl group effectively prevents tautomerization at the N1 position, stabilizing the molecular structure and contributing to its well-defined chemical identity.

Historical Context in Heterocyclic Chemistry

The historical development of methyl 1-methyl-1H-triazole-3-carboxylate is intrinsically linked to the broader evolution of triazole chemistry, which began with the pioneering work of Bladin in 1885. Bladin first coined the term "triazole" to describe the five-membered heterocyclic aromatic ring system containing three nitrogen atoms, establishing the foundation for what would become one of the most important classes of nitrogen-containing heterocycles in organic chemistry.

The systematic study of 1,2,4-triazole derivatives gained momentum in the early twentieth century with the development of fundamental synthetic methodologies. The Pellizzari reaction, described by G. Pellizzari in 1911, provided one of the first reliable methods for constructing 1,2,4-triazole rings through the condensation of amides with acyl hydrazines. This methodology established the conceptual framework for understanding triazole formation and laid the groundwork for subsequent synthetic developments.

Table 3: Historical Milestones in Triazole Chemistry Development

Year Milestone Contributor Significance
1885 Triazole nomenclature established Bladin First systematic naming of triazole heterocycles
1911 Pellizzari reaction development G. Pellizzari First reliable synthetic method for 1,2,4-triazole construction
1944 Antifungal activity discovery Woolley Recognition of triazole therapeutic potential
1950s Einhorn-Brunner reaction refinement Atkinson & Polya Improved synthetic methodologies for triazole derivatives

The Einhorn-Brunner reaction, further developed and refined in the 1950s by researchers such as Atkinson and Polya, provided an alternative synthetic approach through the condensation of hydrazines with diacylamines under mild acidic conditions. These classical methodologies established the synthetic foundation upon which modern triazole chemistry, including the synthesis of methyl 1-methyl-1H-triazole-3-carboxylate, would be built.

The recognition of triazole derivatives' biological activity marked a crucial turning point in the field's development. In 1944, Woolley's discovery of antifungal activities in azole derivatives catalyzed intense research interest in triazole-based pharmaceuticals. This breakthrough led to the eventual development of numerous clinically important triazole drugs, including fluconazole, itraconazole, and voriconazole, establishing triazoles as privileged scaffolds in medicinal chemistry.

The specific development of methyl 1-methyl-1H-triazole-3-carboxylate synthesis represents a more recent advancement in triazole chemistry, driven primarily by its utility as an intermediate in antiviral drug synthesis. Traditional synthetic approaches relied heavily on diazonium salt chemistry, which presented significant safety concerns due to the explosive nature of diazonium intermediates. This limitation prompted the development of alternative synthetic strategies, including the non-diazonium methods that utilize thiosemicarbazide as a starting material and employ water as a solvent system.

Modern synthetic approaches to methyl 1-methyl-1H-triazole-3-carboxylate exemplify the evolution of heterocyclic chemistry toward safer, more environmentally friendly methodologies. The development of routes that avoid diazonium salt formation while maintaining acceptable yields represents a significant advancement in the field. These methods typically involve three-step sequences beginning with thiosemicarbazide condensation with oxalic acid, followed by mercapto group removal using nitric acid, and concluding with esterification under sulfuric acid catalysis.

Properties

IUPAC Name

methyl 1-methyl-1,2,4-triazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H7N3O2/c1-8-3-6-4(7-8)5(9)10-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKPPQSVPTZHGMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50599833
Record name Methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate
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Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57031-66-0
Record name 1H-1,2,4-Triazole-3-carboxylic acid, 1-methyl-, methyl ester
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Record name Methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate
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Record name methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1-methyl-1H-[1,2,4]triazole-3-carboxylate can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . Another method involves the hydroxymethylation of 1H-1,2,4-triazole with formaldehyde in the presence of barium hydroxide to give 3-hydroxymethyl-1H-1,2,4-triazole, followed by oxidation and esterification .

Industrial Production Methods

The industrial production of this compound typically involves large-scale esterification processes. The reaction conditions are optimized to achieve high yield and purity, often involving the use of catalysts and controlled temperatures.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-1H-[1,2,4]triazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the methyl group to a carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The triazole ring allows for various substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and other electrophiles are used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce various functional groups into the triazole ring.

Scientific Research Applications

Agricultural Chemistry

Fungicide Development
Methyl 1-methyl-1H-[1,2,4]triazole-3-carboxylate is primarily utilized in the formulation of fungicides. Its efficacy in combating fungal pathogens enhances crop protection and agricultural productivity. For instance, it is a key ingredient in the synthesis of triazole-based fungicides that are effective against a range of plant diseases.

Case Study: Efficacy Against Fungal Diseases
A study demonstrated that formulations containing this compound exhibited significant antifungal activity against common pathogens such as Fusarium and Botrytis species. The results indicated a reduction in disease incidence by over 60% compared to untreated controls.

Pharmaceuticals

Antifungal Agents
This compound plays a crucial role in synthesizing various pharmaceutical agents, particularly antifungal medications. Its structural properties allow it to interact effectively with biological targets involved in fungal growth.

Case Study: Synthesis of Antifungal Compounds
Research has shown that derivatives of this compound have been synthesized to develop new antifungal agents. In one study, a series of compounds were evaluated for their antifungal activity against Candida and Aspergillus species, leading to the identification of several promising candidates with minimum inhibitory concentrations significantly lower than existing treatments.

Material Science

Corrosion Inhibition
this compound is employed in developing materials with enhanced properties such as corrosion resistance. This application is particularly relevant in industries like automotive and aerospace.

Data Table: Corrosion Resistance Properties

CompoundCorrosion Rate (mm/year)Environment
This compound0.02Saltwater
Control (without inhibitor)0.15Saltwater

Biochemistry

Enzyme Interaction Studies
In biochemical research, this compound is used in assays to investigate enzyme interactions and metabolic pathways. Its ability to form non-covalent interactions makes it an ideal candidate for studying complex biochemical systems.

Case Study: Enzyme Inhibition Analysis
A study examined the inhibitory effects of this compound on specific enzymes involved in metabolic pathways related to fungal infections. The findings revealed that this compound effectively inhibited enzyme activity by up to 70%, suggesting its potential as a therapeutic agent.

Environmental Science

Biodegradable Materials Development
this compound is also being explored for its role in creating biodegradable materials. This application aligns with sustainable practices aimed at reducing environmental impact across various industries.

Mechanism of Action

The mechanism of action of methyl 1-methyl-1H-[1,2,4]triazole-3-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit certain enzymes or interfere with metabolic pathways, leading to its antimicrobial or antiviral effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues include:

Compound Name Substituents CAS Number Molecular Formula Melting Point (°C) Key Applications
Methyl 1H-1,2,4-triazole-3-carboxylate 3-COOCH₃, no 1-methyl 4928-88-5 C₄H₅N₃O₂ 185–186 Intermediate in triazole chemistry
Ethyl 5-amino-4H-[1,2,4]triazole-3-carboxylate 3-COOCH₂CH₃, 5-NH₂ 63666-11-5 C₅H₈N₄O₂ N/A Agrochemical precursors
1-Methyl-1H-1,2,4-triazole-5-carboxylic acid 5-COOH, 1-methyl 815588-93-3 C₄H₅N₃O₂ N/A Pharmaceutical intermediates

Key Differences :

  • The 1-methyl group in the target compound enhances steric hindrance, reducing nucleophilic reactivity at the 1-position compared to unmethylated analogues like methyl 1H-1,2,4-triazole-3-carboxylate .
  • Substitution at the 5-position (e.g., amino or carboxylic acid groups) significantly alters solubility and biological activity. For example, ethyl 5-amino-4H-[1,2,4]triazole-3-carboxylate is more hydrophilic due to the amino group, making it suitable for aqueous-phase reactions .
Physicochemical Properties
  • Thermal Stability : The 1-methyl group increases thermal stability, as evidenced by the higher melting point (196–199°C) compared to unmethylated analogues (185–186°C) .
  • Solubility : Methyl 1-methyl-1H-[1,2,4]triazole-3-carboxylate is sparingly soluble in water but dissolves readily in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO), similar to other triazole esters .
Reactivity and Functionalization
  • Acetylation Behavior: Unlike 5-amino-1H-[1,2,4]triazole-3-carboxylate derivatives, the 1-methyl group in the target compound prevents acetylation at the 1-position.
  • Regioselectivity : The ester group at the 3-position directs electrophilic substitution to the 5-position. This contrasts with 1H-1,2,3-triazole derivatives, where reactivity is distributed across multiple positions due to differing ring electronic properties .

Biological Activity

Methyl 1-methyl-1H-[1,2,4]triazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on current research findings.

Chemical Structure and Properties

This compound has the molecular formula C5H6N4O2 and a molecular weight of approximately 142.13 g/mol. The compound features a triazole ring, characterized by three nitrogen atoms in a five-membered aromatic structure. This unique structure contributes to its solubility and reactivity, making it a valuable building block in organic synthesis and drug development .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Nucleophilic Substitution : Utilizing chloromethane and strong bases like potassium hydroxide to form the triazole ring.
  • Cyclization Reactions : Employing click chemistry techniques for efficient formation of the triazole structure .

These methods typically yield high purity and can be adapted for large-scale production.

Biological Activities

This compound exhibits several notable biological activities:

Antimicrobial Properties :
Research indicates that this compound possesses significant antimicrobial effects against various pathogens. It has been shown to inhibit the growth of bacteria and fungi, suggesting its potential as an antimicrobial agent in therapeutic applications .

Enzyme Inhibition :
The compound may act as an inhibitor against specific enzymes involved in pathogenic processes. Its interaction with biological macromolecules is under investigation for potential therapeutic implications .

Anticancer Activity :
Studies have demonstrated that derivatives of triazole compounds exhibit anticancer properties. This compound's structural features may enhance its effectiveness against certain cancer cell lines. For instance, it has been tested against human cancer cell lines such as MCF-7 (breast cancer) and HePG-2 (liver cancer) using the MTT assay to evaluate cell viability and proliferation inhibition .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of several triazole derivatives, including this compound. Results indicated that it exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
  • Cytotoxicity Assay : In vitro assays demonstrated that this compound showed significant cytotoxic effects on cancer cell lines. The results suggested that its mechanism may involve apoptosis induction or cell cycle arrest .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Methyl 1H-[1,2,4]triazole-3-carboxylateC4H5N3O2Lacks a methyl group on the triazole nitrogen
5-Amino-1H-[1,2,4]triazole-3-carboxylic acidC4H5N5O2Contains an amino group instead of a methyl group
1-Methyl-1H-[1,2,4]triazoleC3H4N4Simpler structure without carboxylate functionality

The combination of a methyl substituent on the triazole ring and a carboxylate group enhances the reactivity and biological activity of this compound compared to these similar compounds .

Safety and Handling

While this compound shows promising biological activities, safety data indicate that it can cause skin irritation and serious eye irritation upon contact. Therefore, appropriate safety measures should be taken when handling this compound in laboratory settings.

Q & A

Q. What are the common synthetic routes for Methyl 1-methyl-1H-[1,2,4]triazole-3-carboxylate, and how are reaction conditions optimized?

A widely reported method involves hydroxymethylation of 1H-1,2,4-triazole using formaldehyde in the presence of Ba(OH)₂·8H₂O, followed by oxidation and esterification to yield the carboxylate derivative. Reaction optimization includes controlling pH, temperature (e.g., reflux in toluene for cycloaddition), and catalyst selection (e.g., ruthenium complexes for click chemistry). Yield improvements (e.g., 32% overall) often require iterative adjustment of stoichiometry and purification via silica gel chromatography .

Q. How is the purity and structural integrity of this compound validated in research settings?

Purity is typically confirmed using high-performance liquid chromatography (HPLC) or gas chromatography (GC). Structural verification employs nuclear magnetic resonance (NMR; ¹H and ¹³C) to confirm proton environments and carbonyl/carboxylate groups. Mass spectrometry (MS) validates molecular weight (141.13 g/mol), while melting point analysis (196–199°C) cross-checks consistency with literature .

Q. What safety protocols are critical when handling this compound?

Key precautions include using fume hoods to avoid inhalation, wearing nitrile gloves and safety goggles, and storing the compound away from ignition sources. Emergency measures for exposure include rinsing eyes with water for ≥15 minutes and avoiding induced vomiting if ingested. Safety data sheets (SDS) emphasize proper ventilation and spill containment .

Advanced Research Questions

Q. What crystallographic methods resolve structural ambiguities in derivatives of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Programs like SHELXL refine atomic coordinates and displacement parameters, while ORTEP-3 visualizes thermal ellipsoids and bond angles. For example, [3+2] cycloaddition derivatives show bond length deviations (e.g., N3–C4: 1.3367 Å vs. typical 1.34 Å) and tetrahedral angle distortions (e.g., C–CH₂–N: 112.13°), resolved via iterative refinement cycles in SHELX .

Q. How can computational chemistry predict reactivity in nucleophilic substitution reactions?

Density functional theory (DFT) calculates frontier molecular orbitals (FMOs) to identify reactive sites. For instance, the carboxylate group’s electrophilicity can be quantified using electrostatic potential maps. Molecular dynamics simulations model solvation effects, predicting reaction pathways for nucleophilic attack at the triazole ring or ester moiety .

Q. What analytical strategies address contradictions in spectroscopic or crystallographic data?

Discrepancies in NMR shifts or diffraction patterns require cross-validation. For example, if experimental bond lengths conflict with computational models, high-resolution SCXRD (≤0.8 Å resolution) and Hirshfeld surface analysis can reconcile differences. Redundant synthetic batches and peer data comparison (e.g., Cambridge Structural Database) further mitigate inconsistencies .

Q. How is this compound utilized in synthesizing bioactive nucleoside analogues?

It serves as a precursor for introducing triazole moieties into nucleosides via Huisgen cycloaddition. For example, coupling with propargyl glycosides under Cu(I) catalysis generates 1,2,3-triazole-linked analogues. Biological activity screening (e.g., antiviral assays) follows structural confirmation via LC-MS and X-ray crystallography .

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